HPV18-IN-1 -

HPV18-IN-1

Catalog Number: EVT-1246734
CAS Number:
Molecular Formula: C14H10N4OS
Molecular Weight: 282.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Papillomavirus type 18 is a significant oncogenic virus, known for its association with cervical cancer and other anogenital malignancies. It is classified under the genus Papillomavirus and is one of the high-risk types of human papillomavirus, second only to Human Papillomavirus type 16 in prevalence among cervical cancer cases. Vaccines targeting HPV types, including HPV 18, are crucial in cancer prevention strategies.

Source

HPV 18 was first identified in cervical cancer tissue samples, and its genomic structure has been extensively studied. The virus is primarily transmitted through sexual contact and can lead to persistent infections that may progress to precancerous lesions and invasive cancers if not detected and managed timely.

Classification

HPV 18 is classified as a member of the family Papillomaviridae. It is categorized as a high-risk type due to its strong correlation with cervical carcinogenesis. The virus's classification is based on its ability to integrate into the host genome, leading to dysregulation of cellular processes.

Synthesis Analysis

Methods

The synthesis of HPV 18 involves several advanced molecular biology techniques. One prominent method includes the introduction of linearized HPV 18 genomic DNA into primary keratinocytes via electroporation. This technique allows for the establishment of a clonal expansion of the virus in a controlled laboratory setting .

Technical Details

  1. Electroporation: This method uses electrical fields to increase cell membrane permeability, facilitating the uptake of DNA.
  2. Clonal Expansion: Following electroporation, cells are cultured to allow for viral replication and production.
  3. Characterization: The synthesized viruses are analyzed using Southern blot hybridization and electron microscopy to confirm the presence of infectious virions .
Molecular Structure Analysis

Structure

HPV 18 has a circular double-stranded DNA genome approximately 7.9 kilobases in length. Its genome encodes several early (E) proteins, including E6 and E7, which are critical for its oncogenic properties, as well as late (L) proteins such as L1 and L2 that are essential for viral assembly.

Data

  • Genome Size: Approximately 7.9 kb
  • Proteins: E6, E7 (oncogenic), L1, L2 (structural)
  • Capsid Structure: Composed primarily of L1 protein, forming virus-like particles that can be used in vaccines.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving HPV 18 relate to its interaction with host cellular machinery. The E6 and E7 proteins bind to tumor suppressor proteins p53 and retinoblastoma protein, respectively, leading to their degradation or functional inhibition.

Technical Details

  1. E6 Protein Function: Binds to p53, promoting its degradation via the ubiquitin-proteasome pathway.
  2. E7 Protein Function: Interacts with retinoblastoma protein, disrupting cell cycle regulation and promoting uncontrolled cell proliferation.
Mechanism of Action

Process

The mechanism by which HPV 18 induces oncogenesis involves the integration of viral DNA into the host genome, leading to the expression of E6 and E7 proteins that disrupt normal cell cycle regulation.

Data

  • E6 Interaction: Inhibits apoptosis by degrading p53.
  • E7 Interaction: Promotes progression through the G1 phase of the cell cycle by inactivating retinoblastoma protein.
  • Resulting Effect: Leads to increased cellular proliferation and potential malignant transformation.
Physical and Chemical Properties Analysis

Physical Properties

HPV 18 is a non-enveloped virus characterized by a robust protein capsid that protects its genetic material. The virus's stability outside a host cell allows it to persist in the environment for extended periods.

Chemical Properties

The viral genome is composed of double-stranded DNA, which exhibits typical characteristics associated with nucleic acids:

  • Stability: Resistant to many environmental factors due to its protective capsid.
  • Reactivity: Capable of integrating into host DNA, affecting cellular functions.
Applications

Scientific Uses

HPV 18 has several applications in scientific research and clinical diagnostics:

  • Vaccine Development: The L1 protein is used to create virus-like particles for vaccines against HPV-related cancers.
  • Diagnostic Tools: Detection methods such as polymerase chain reaction (PCR) assays are employed for identifying HPV infections in clinical samples .
  • Research Models: HPV 18 serves as a model organism for studying viral oncogenesis and developing therapeutic strategies against cervical cancer.
Introduction to HPV18 and Its Oncogenic Role

Epidemiology of HPV18-Associated Cervical Cancers

HPV18 demonstrates distinct oncogenic behavior reflected in its epidemiological distribution. Globally, it accounts for 37% of cervical adenocarcinomas (ADC) versus only 12% of squamous cell carcinomas (SCC) [5]. This histological predilection carries clinical significance, as ADC is often diagnosed at later stages and exhibits poorer response to standard therapies compared to SCC [4]. Geographically, HPV18 prevalence in cervical carcinomas varies significantly, with higher attribution rates in Sub-Saharan Africa (25-30%) compared to Western countries (10-12%) [5] [7]. This disparity correlates strongly with limited access to screening and HPV vaccination programs in low-resource settings, where >85% of HPV18-related cancer deaths occur [7] [9]. Notably, molecular studies reveal differential lineage distribution: African-specific HPV18 lineages (B/C) predominate in Sub-Saharan Africa, whereas the A lineage (sublineages A1-A5) is more common in Western and Asian populations, though no significant differences in carcinogenic potential among lineages have been confirmed [5].

Table 2: HPV18 Prevalence in Cervical Cancer Histological Subtypes

Histological TypeGlobal HPV18 Attribution (%)5-Year Survival (Stage I)Key Molecular Features
Adenocarcinoma (ADC)37%78-82%Glandular origin; p16+
Adenosquamous Carcinoma~25%70-75%Mixed glandular/squamous features
Squamous Cell Carcinoma (SCC)12%85-88%Keratinizing/non-keratinizing variants

Sources: [4] [5] [10]

Molecular Pathogenesis: E6/E7 Oncoproteins and Host Interaction

HPV18 oncogenesis hinges on the sustained expression of two viral oncoproteins, E6 and E7, which cooperatively immortalize host keratinocytes. The E6 protein (≈150 amino acids, zinc-binding domains) primarily targets the tumor suppressor p53 for ubiquitin-mediated degradation via the E6AP complex, disabling apoptosis and DNA repair mechanisms [3] [6] [9]. Concurrently, E7 (≈100 amino acids, conserved region CR1/CR2) binds and inactivates retinoblastoma protein (pRb), liberating E2F transcription factors and forcing S-phase entry in differentiated cells [6] [9]. This synergistic disruption creates genomic instability, permitting malignant progression.

HPV18-IN-1 exerts its anti-neoplastic effect by specifically disrupting these oncoprotein functions. It potently suppresses the E7-Rb-E2F axis (IC50 = 0.38 μM in HeLa cells), reinstating cell cycle control [1]. Furthermore, it inhibits DNA hypermethylation – an epigenetic alteration promoted by HPV18 E7 that silences tumor suppressor genes [1] [4]. Preclinical evidence confirms HPV18-IN-1 prevents premature cell procession and abnormal proliferation in cervical cancer models by simultaneously targeting these pathways [1].

Table 3: Molecular Targets of HPV18 Oncoproteins and HPV18-IN-1 Intervention

OncoproteinPrimary Cellular Target(s)Consequence of InactivationHPV18-IN-1 Inhibitory Action
E6p53, PDZ-domain proteinsDisabled apoptosis; genomic instabilityIndirect modulation via E7 suppression
E7pRb, p21, p27, DNMT1Uncontrolled cell cycle progression; epigenetic dysregulationDirect suppression (IC50 = 0.38 μM in HeLa)
E6/E7 complexTelomerase activationCellular immortalizationTranscriptional downregulation observed

Sources: [1] [3] [6]

Clinical Significance of HPV18 in Adenocarcinoma vs. Squamous Cell Carcinoma

The histopathological dichotomy of HPV18-driven cancers reveals critical clinical implications. While HPV16 predominates in squamous cell carcinomas (SCC), HPV18 shows a 3-fold higher association with adenocarcinomas (ADC) and adenosquamous carcinomas [4] [5] [10]. This discrepancy may stem from tropism for glandular epithelium – HPV18 efficiently infects and transforms endocervical columnar cells where ADCs originate [4] [10]. Clinically, HPV18-positive ADCs exhibit: 1) Faster progression from precursor lesions (e.g., adenocarcinoma in situ); 2) Higher risk of occult invasion; and 3) Reduced detection sensitivity in cytology screening compared to SCCs [4] [7].

HPV18-IN-1 demonstrates differential efficacy across histological contexts. It shows nanomolar potency against HPV18+ HeLa cells (derived from ADC; IC50 = 0.38 μM) but reduced activity in HPV18+ SCC models like SiHa (IC50 = 11.51 μM) [1]. This selectivity aligns with molecular data showing HPV18 integration sites and E6/E7 expression levels differ between ADCs and SCCs [4] [5]. Notably, rare cases of synchronous HPV18+ ADC and SCC highlight the virus’s capacity to drive distinct malignancies within a single patient, further underscoring the therapeutic rationale for HPV18-specific agents like HPV18-IN-1 [4].

Table 4: Histopathological and Therapeutic Features of HPV18-Positive Cervical Cancers

FeatureHPV18+ AdenocarcinomaHPV18+ Squamous Cell Carcinoma
Relative Frequency37% of cervical ADCs12% of cervical SCCs
Cell of OriginEndocervical glandular cellsSquamous metaplasia at transformation zone
HPV18-IN-1 Sensitivity (IC50)0.38 μM (HeLa model)11.51 μM (SiHa model)
Key Molecular AlterationsKRAS mutations; HER2 overexpressionPI3K/AKT dysregulation; TP53 mutations
Screening Detection RateLower (≈65% via LCT)Higher (≈85% via LCT)

Sources: [1] [4] [5]

Table 5: Profile of HPV18-IN-1

PropertySpecification
Chemical NameHPV18-IN-1 (Compound H1)
CAS Number331851-78-6
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Mechanism of ActionE7-Rb-E2F pathway suppression; DNA methylation inhibition
Primary IndicationHPV18-associated cervical cancer research
Storage ConditionsRoom temperature (continental US)

Source: [1]

Properties

Product Name

HPV18-IN-1

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

InChI

InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18)

InChI Key

QWSDFTMKQIMRKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.